molecular formula C16H13BrO3 B320456 2-Acetylphenyl 3-bromo-4-methylbenzoate

2-Acetylphenyl 3-bromo-4-methylbenzoate

Cat. No.: B320456
M. Wt: 333.18 g/mol
InChI Key: GETZQTSDXJYKQX-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-bromo-4-methylbenzoate is a benzoate ester derivative characterized by a 3-bromo-4-methylbenzoate moiety esterified to a 2-acetylphenyl group. This compound combines a brominated aromatic ring with a methyl substituent and an acetylated phenyl group, which collectively influence its reactivity, solubility, and intermolecular interactions. For instance, structurally similar compounds, such as 2,3-dimethylphenyl 3-bromo-4-methylbenzoate (C₁₆H₁₅BrO₂, molar mass 319.19 g/mol), highlight the role of substituent positioning on molecular conformation and crystallinity .

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(2-acetylphenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C16H13BrO3/c1-10-7-8-12(9-14(10)17)16(19)20-15-6-4-3-5-13(15)11(2)18/h3-9H,1-2H3

InChI Key

GETZQTSDXJYKQX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

Key structural analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Features
2,3-Dimethylphenyl 3-bromo-4-methylbenzoate 2,3-dimethylphenyl, 3-bromo-4-methyl C₁₆H₁₅BrO₂ 319.19 Planar aromatic systems; steric hindrance from methyl groups reduces crystallinity.
2-(4-Methylphenyl)-2-oxoethyl 3-bromo-benzoate 2-oxoethyl, 4-methylphenyl, 3-bromo C₁₆H₁₃BrO₃ 333.18 Ketone group introduces polarity; planar benzoate fragment with antiperiplanar carbonyls.
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate Bromo-methylphenoxy, carbohydrazonoyl C₂₃H₁₇Br₂N₂O₅ 547.22 Extended conjugation via hydrazone linkage; enhanced thermal stability.

Key Findings :

  • Planarity and Hydrogen Bonding: Compounds like 2-(4-methylphenyl)-2-oxoethyl 3-bromo-benzoate exhibit planar benzoate fragments with antiperiplanar carbonyl groups (O=C–C=O torsion angles near 180°), enabling strong intermolecular hydrogen bonds . In contrast, 2-acetylphenyl derivatives may adopt non-planar conformations due to steric effects from the acetyl group, as seen in N-(2-acetylphenyl)acetamide analogs .
  • Steric and Electronic Effects : Methyl substituents (e.g., in 2,3-dimethylphenyl analogs) reduce crystallinity by introducing steric hindrance, while bromine atoms enhance electron-withdrawing properties, influencing reactivity in nucleophilic substitutions .
  • Thermodynamic Stability: Hydrazone-containing derivatives (e.g., carbohydrazonoyl-linked compounds) display higher thermal stability due to extended π-conjugation and rigid molecular frameworks .
Spectroscopic and Crystallographic Data
  • Bond Lengths : In oxalamide and oxalamate analogs (e.g., compounds 2 and 3 in ), C–C bond lengths in the oxalyl moiety (1.54–1.56 Å) align with single-bond character, indicating minimal π-conjugation. This contrasts with conjugated systems like hydrazone derivatives, where C=N bonds (1.28–1.32 Å) suggest partial double-bond character .
  • Hydrogen Bonding: NMR studies of acetamide derivatives reveal strong intramolecular hydrogen bonds (e.g., N–H⋯O=C) in solution, stabilizing non-planar conformations .

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